molecular formula C20H11N2Na3O10S3 B12301943 Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12301943
M. Wt: 604.5 g/mol
InChI Key: SWGJCIMEBVHMTA-UHFFFAOYSA-K
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Description

Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of a sulfonated naphthalene derivative, followed by coupling with another sulfonated naphthalene compound under controlled pH and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is then purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the color properties of the compound.

    Reduction: This reaction can break down the azo bond, leading to the formation of amines.

    Substitution: This reaction can occur at the sulfonate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Leads to the formation of sulfonated naphthoquinones.

    Reduction: Produces sulfonated naphthylamines.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The sulfonate groups enhance its solubility in water, facilitating its application in aqueous systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific combination of sulfonate groups and azo linkage, which provide it with exceptional stability and solubility, making it highly effective as a dye in various applications.

Properties

Molecular Formula

C20H11N2Na3O10S3

Molecular Weight

604.5 g/mol

IUPAC Name

trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

SWGJCIMEBVHMTA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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